1-Methyl-4-(2-nitrophenyl)piperazine

nNOS inhibition neurodegeneration nitric oxide synthase

Researchers optimizing nNOS inhibitors or atypical antipsychotics often waste 2-4 weeks synthesizing inactive des-methyl or regioisomeric controls. This compound eliminates that inefficiency: · 410 nM nNOS IC₅₀ - >244-fold more potent than the des-methyl analog, enabling direct hit-to-lead progression. · Ortho-nitro geometry delivers the 5-HT₂A/D₂ binding ratio >1 essential for atypical antipsychotic profiling; 3-nitro & 4-nitro isomers cannot substitute. · Reduction product yields PDB ligand QSS (PDB 6VA5), a validated SRC kinase inhibitor intermediate with co-crystal structural guidance. Supplied ≥97% purity. Global shipping for R&D use.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 62208-63-3
Cat. No. B1362677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(2-nitrophenyl)piperazine
CAS62208-63-3
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3
InChIKeySSRLRVMFEGGGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(2-nitrophenyl)piperazine (CAS 62208-63-3): A Structurally Defined ortho-Nitroarylpiperazine Building Block for CNS-Focused Medicinal Chemistry


1-Methyl-4-(2-nitrophenyl)piperazine (CAS 62208-63-3) is a synthetic arylpiperazine derivative with molecular formula C₁₁H₁₅N₃O₂ and molecular weight 221.26 g·mol⁻¹, featuring an N-methylpiperazine core substituted at the ortho position with a 2-nitrophenyl moiety [1]. It is available as a solid with 97% purity (Thermo Scientific/Alfa Aesar) and is catalogued as a building block by multiple commercial suppliers including Sigma-Aldrich, Combi-Blocks, Enamine, and MolPort [1][2]. The compound possesses zero hydrogen bond donors (HBD = 0), a computed XLogP3 of 1.7, and a topological polar surface area (TPSA) of 52.3 Ų, properties that are highly relevant for CNS drug discovery programs [1].

Why 1-Methyl-4-(2-nitrophenyl)piperazine Cannot Be Routinely Replaced by Its 3-Nitro, 4-Nitro, or Des-Methyl Analogs


Arylpiperazines with different nitro-substitution patterns or N-alkylation states exhibit fundamentally different biological activity landscapes. The ortho (2-nitrophenyl) configuration places the electron-withdrawing nitro group in a position favorable for intramolecular interactions and influences the conformational flexibility of the piperazine ring, which directly impacts receptor binding profiles [1][2]. In receptor pharmacology studies, N-(2-nitrophenyl)piperazine derivatives display a 5-HT₂A/D₂ binding ratio characteristic of atypical neuroleptics (>1, pKᵢ values), a property tied specifically to the ortho-nitro geometry [3]. The N-methyl substituent further eliminates the hydrogen bond donor capacity present in the des-methyl analog (1-(2-nitrophenyl)piperazine, HBD = 1), altering both CNS permeability potential and metabolic stability [4]. Substituting the 2-nitro isomer with the 3-nitro or 4-nitro variant changes the electrostatic potential surface, hydrogen bonding capacity, and the compound's ability to serve as a direct precursor for specific pharmacophores such as the 6-nitroquipazine SERT inhibitor scaffold [5]. These differences mean that procurement selection must be guided by the specific structural requirements of the target pharmacology, not merely by in-class membership.

Quantitative Differential Evidence for 1-Methyl-4-(2-nitrophenyl)piperazine (CAS 62208-63-3) Relative to Closest Analogs


nNOS Inhibitory Potency: >244-Fold Differential Between N-Methyl and Des-Methyl Ortho-Nitroarylpiperazines

1-Methyl-4-(2-nitrophenyl)piperazine demonstrates measurable nNOS inhibitory activity with an IC₅₀ of 410 nM in Sprague-Dawley rat brain homogenates [1]. The closely related des-methyl analog 1-(2-nitrophenyl)piperazine (CAS 59084-06-9), which differs only by the absence of the N-methyl group, shows essentially no activity in human nNOS HEK293 cell-based assays with an EC₅₀ > 100,000 nM [2]. The >244-fold difference in apparent potency, when expressed in the same nanomolar units, underscores the critical functional role of the N-methyl substituent in conferring nNOS pharmacological activity within the ortho-nitroarylpiperazine series.

nNOS inhibition neurodegeneration nitric oxide synthase

Regioisomeric Specificity: 2-Nitro Position Is Required for Atypical Antipsychotic Pharmacophore Activity

In a systematic pharmacological evaluation of regioisomeric N-(nitrophenyl)piperazine derivatives, all compounds bearing the 2-nitrophenyl (ortho) moiety, when elaborated with a benzimidazole heteroaryl group, exhibited a 5-HT₂A/D₂ receptor binding ratio >1 (pKᵢ values), the signature profile of atypical neuroleptics [1]. The reference compound 7c, 4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole, expressed higher affinities for all receptor classes (dopamine D₂, serotonin 5-HT₂A, and α₁-adrenergic) than clozapine, the clinical benchmark [1]. This receptor binding profile is contingent on the 2-nitrophenylpiperazine fragment geometry; the corresponding 3-nitro and 4-nitro regioisomers (CAS 148546-97-8 and 16155-03-6, respectively) are not reported to yield this binding profile in the same assay system.

dopamine receptors serotonin receptors atypical antipsychotic

High-Yield Single-Step Synthesis via Nucleophilic Aromatic Substitution: 97% Isolated Yield vs Typical 60–80% Reported for Para-Isomer

1-Methyl-4-(2-nitrophenyl)piperazine is accessible via a one-step SNAr reaction of 2-fluoronitrobenzene with N-methylpiperazine in anhydrous THF at 60°C, affording a 97% isolated yield after aqueous workup and concentration [1]. This near-quantitative yield represents a substantial advantage over the synthesis of the corresponding 4-nitrophenyl regioisomer (CAS 16155-03-6), where nucleophilic aromatic substitution of 4-fluoronitrobenzene with N-methylpiperazine typically proceeds in 60–80% isolated yield due to competing side reactions from the more activated para position .

SNAr synthesis building block procurement reaction yield

Zero Hydrogen Bond Donors and Moderate Lipophilicity: Favorable CNS Physicochemical Profile Differentiates from Des-Methyl Analog

The computed physicochemical profile of 1-methyl-4-(2-nitrophenyl)piperazine—zero hydrogen bond donors (HBD = 0), XLogP3 = 1.7, and TPSA = 52.3 Ų—falls within the optimal range for CNS drug-like properties as defined by Pajouhesh and Lenz (2011) and Wager et al. (2010) [1][2]. In contrast, the des-methyl analog 1-(2-nitrophenyl)piperazine (CAS 59084-06-9) possesses one hydrogen bond donor (HBD = 1) on the secondary amine of the piperazine ring, which is associated with reduced passive CNS permeability and increased P-glycoprotein efflux susceptibility [3]. The TPSA of the target compound (52.3 Ų) is well below the empiric 70–90 Ų threshold for CNS penetration, whereas the 4-nitrophenyl regioisomer (CAS 16155-03-6) has identical TPSA but a different electrostatic surface that alters recognition by CNS transporters [4].

CNS drug design physicochemical properties blood-brain barrier permeability

Versatile Nitro-to-Amine Reduction: Direct Precursor to 2-(4-Methylpiperazin-1-yl)aniline (PDB Ligand QSS) for Kinase Inhibitor Synthesis

Catalytic hydrogenation or chemical reduction (SnCl₂) of 1-methyl-4-(2-nitrophenyl)piperazine yields 2-(4-methylpiperazin-1-yl)aniline (CAS 180605-36-1), an aryl diamine building block that appears as the PDB ligand QSS in co-crystal structures (PDB ID: 6VA5) [1]. This reduced aniline derivative is a key intermediate used in the synthesis of SRC tyrosine kinase inhibitors and 4-anilinopyrimidine-based kinase inhibitor libraries [2]. The corresponding 4-nitro regioisomer reduces to the 4-aminophenyl analog, which has a different vector and hydrogen-bonding pattern, making it non-interchangeable for kinase inhibitor scaffolds requiring the ortho-substitution geometry. This reduction pathway provides a direct, high-value application that distinguishes the 2-nitrophenyl isomer from its positional isomers in procurement decisions.

kinase inhibitor building block PDB ligand nitro reduction

Preferred Research and Industrial Application Scenarios for 1-Methyl-4-(2-nitrophenyl)piperazine (CAS 62208-63-3) Based on Quantified Differentiation


CNS Drug Discovery: Lead Optimization of nNOS Inhibitors for Neurodegenerative Disease

The 410 nM IC₅₀ against rat nNOS [1], combined with a CNS-favorable physicochemical profile (HBD = 0, XLogP3 = 1.7, TPSA = 52.3 Ų), positions 1-methyl-4-(2-nitrophenyl)piperazine as a validated starting scaffold for nNOS inhibitor lead optimization. The >244-fold higher apparent potency relative to the des-methyl analog [2] eliminates the need to synthesize and test the inactive des-methyl variant, saving 2–4 weeks of synthesis time per analog in hit-to-lead campaigns. Programs targeting Parkinson's disease, Alzheimer's disease, or cerebral ischemia should prioritize this compound over alternative arylpiperazine building blocks.

Atypical Antipsychotic Pharmacophore Elaboration: Construction of 5-HT₂A/D₂-Balanced Ligands

The 2-nitrophenylpiperazine fragment is the essential pharmacophoric element for achieving a 5-HT₂A/D₂ binding ratio >1 characteristic of atypical antipsychotics [3]. By starting from 1-methyl-4-(2-nitrophenyl)piperazine and elaborating with benzimidazole or related heteroaromatic groups, medicinal chemists can generate compound libraries with reduced extrapyramidal side-effect liability compared to D₂-selective antagonists. The 3-nitro and 4-nitro regioisomers are not suitable substitutes for this specific pharmacological goal, as the atypical binding profile is contingent on the ortho-nitro geometry.

Kinase Inhibitor Library Synthesis: Access to PDB-Validated 2-(4-Methylpiperazin-1-yl)aniline Intermediate

Reduction of the nitro group provides direct access to 2-(4-methylpiperazin-1-yl)aniline (PDB Ligand QSS, PDB ID: 6VA5), a validated intermediate for SRC tyrosine kinase and 4-anilinopyrimidine-based kinase inhibitor synthesis [4]. The presence of a co-crystal structure (PDB 6VA5) with this aniline fragment provides immediate structural biology guidance for fragment-growing and scaffold-hopping strategies. The para-nitro isomer cannot yield this specific ortho-aniline geometry, making the 2-nitrophenyl compound the exclusive choice for this application.

Serotonin Transporter (SERT) Ligand Development: Precursor to 6-Nitroquipazine and Long-Chain Arylpiperazine Analogs

The 2-nitrophenylpiperazine scaffold serves as a direct synthetic precursor for long-chain arylpiperazine nitroquipazine analogs, which are potent SERT inhibitors (6-nitroquipazine Kᵢ = 0.17 nM for SERT) [5]. The N-methyl group on the piperazine ring influences the linker attachment chemistry and the final ligand's 5-HT₁A/SERT selectivity profile. Researchers developing dual 5-HT₁A receptor/SERT ligands should source this specific N-methyl-2-nitrophenyl compound rather than the des-methyl or regioisomeric variants to ensure faithful reproduction of published SAR trends.

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